REACTION_CXSMILES
|
C(S([N:7]1[CH:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][C:9]2([CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]2)[C:8]1=[O:30])=O)(C)(C)C.[ClH:31]>CO.O1CCOCC1>[ClH:31].[ClH:31].[C:12]1([CH:11]2[CH2:10][C:9]3([CH2:18][CH2:19][NH:20][CH2:21][CH2:22]3)[C:8](=[O:30])[NH:7]2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:4.5.6|
|
Name
|
tert-butyl 2-(tert-butylsulfinyl)-1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
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Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)S(=O)N1C(C2(CC1C1=CC=CC=C1)CCN(CC2)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 24 h the reaction was concentrated
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C1NC(C2(C1)CCNCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |